(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol
CAS No.: 852111-54-7
Cat. No.: VC2561622
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852111-54-7 |
|---|---|
| Molecular Formula | C9H8BrFO2 |
| Molecular Weight | 247.06 g/mol |
| IUPAC Name | (7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol |
| Standard InChI | InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2 |
| Standard InChI Key | PZMRWQRFKVPWRR-UHFFFAOYSA-N |
| SMILES | C1C(OC2=C1C=C(C=C2Br)F)CO |
| Canonical SMILES | C1C(OC2=C1C=C(C=C2Br)F)CO |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 852111-54-7 |
| Molecular Formula | C9H8BrFO2 |
| Molecular Weight | 247.06 g/mol |
| IUPAC Name | (7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol |
| InChI | InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2 |
The compound is also known by several synonyms in chemical databases, including "(7-Bromo-5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol" and has been cataloged under database identifiers such as SCHEMBL4218794 and starbld0035527 .
Structural Features
The chemical structure of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol features a dihydrobenzofuran core with specific substitution patterns. The compound contains a bromine atom at position 7 and a fluorine atom at position 5 of the benzofuran scaffold, along with a hydroxymethyl group (-CH2OH) at position 2 . These structural elements are crucial for the compound's chemical behavior and potential biological activities.
The 2,3-dihydro-1-benzofuran core represents a partially saturated heterocyclic system where the 2,3-positions of the furan ring are hydrogenated, leading to distinct conformational properties compared to fully aromatic benzofuran analogs. This partial saturation at the 2,3-position provides a stereogenic center at position 2, which bears the hydroxymethyl group. The dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.
Physical and Chemical Properties
The physical and chemical properties of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol are significantly influenced by its halogen substituents and hydroxyl functionality. The bromine and fluorine atoms contribute to the compound's lipophilicity and electron-withdrawing effects, which can influence its solubility, reactivity, and interaction with biological targets.
The presence of the hydroxymethyl group provides a site for hydrogen bonding, potentially enhancing the compound's solubility in polar solvents and its interaction with biological macromolecules. This functional group also serves as a reactive handle for further chemical modifications, such as esterification, oxidation, or conversion to other functional groups.
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol typically involves multiple reaction steps, often beginning with appropriately substituted phenolic precursors. A patent document mentions preparation methods for similar fluorinated benzofuran derivatives, which could provide insights into potential synthetic routes for this specific compound .
One potential synthetic approach may involve the following key steps:
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Starting with 4-fluoro-3-methylphenol as a precursor
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Bromination to introduce the bromine atom at the appropriate position
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O-alkylation to form the benzofuran ring structure
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Further functionalization to introduce the hydroxymethyl group
The specific reaction conditions, reagents, and catalysts used in the synthesis can significantly influence the yield and purity of the final product. Industrial applications often optimize these parameters to enhance efficiency and sustainability.
Key Reactions
The chemical reactivity of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is governed by its functional groups and substitution pattern. Key reactions include:
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Hydroxyl group reactions: The primary alcohol functionality can participate in esterification, oxidation to aldehyde or carboxylic acid, and conversion to various leaving groups for nucleophilic substitution reactions.
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Halogen-mediated reactions: The bromine substituent can undergo various metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings), allowing for the introduction of diverse structural elements.
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Electrophilic aromatic substitution: The fluorine substituent influences the electronic distribution in the aromatic ring, directing the regioselectivity of further electrophilic substitutions.
These reaction pathways are essential for the compound's applications in drug development and other scientific fields, as they enable structural diversification and optimization of properties.
Industrial Optimization
Industrial preparation of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol often focuses on optimizing reaction conditions to enhance yield, purity, and sustainability. Catalysts are commonly employed to improve reaction efficiency and selectivity.
A patent document describes a preparation method for related fluorinated benzofuran derivatives using toluene as a solvent and specific reaction conditions that might be applicable to this compound . The document mentions:
"A solution of this dihydrobenzofuran in 10 mL toluene was treated with 4 drops of sulfuric acid..."
This suggests that acid-catalyzed reactions might play a role in the synthesis of such benzofuran derivatives, potentially involving cyclization or rearrangement steps.
Biological Activities
Structure-Activity Relationships
The structure-activity relationships (SAR) of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol and related benzofuran derivatives provide valuable insights for drug design and optimization. The specific positioning of substituents on the benzofuran scaffold significantly influences biological activity and physicochemical properties.
Key structural features affecting bioactivity include:
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Halogen substitution: The presence of bromine at position 7 and fluorine at position 5 influences lipophilicity, electronic distribution, and metabolic stability, potentially affecting binding affinity to biological targets.
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Hydroxymethyl group: This functional group provides a site for hydrogen bonding interactions with target proteins and serves as a handle for further structural modifications to optimize pharmacokinetic properties.
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Dihydrobenzofuran core: The partially saturated heterocyclic system confers specific conformational preferences that may influence receptor recognition and binding modes.
Understanding these structure-activity relationships is crucial for the rational design of novel benzofuran-based therapeutic agents with enhanced efficacy and improved safety profiles.
Research Applications
Medicinal Chemistry
In medicinal chemistry, (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol serves as an important research tool and building block for the development of novel therapeutic agents. The compound's unique structural features make it valuable for exploring structure-activity relationships and for developing targeted libraries of benzofuran derivatives.
Applications in medicinal chemistry include:
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Fragment-based drug design: The compound may serve as a structural fragment for building more complex molecules with specific pharmacological profiles.
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Lead optimization: The compound's functionalities provide opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.
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Probe development: The compound may be used as a chemical probe to investigate biological mechanisms and validate therapeutic targets.
The compound is explicitly labeled for research use only, emphasizing its role in preclinical studies rather than direct therapeutic applications.
Drug Discovery
The role of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol in drug discovery extends to various therapeutic areas where benzofuran derivatives have shown promise. The compound's structural scaffold is renowned for its diverse biological activities, making it a subject of considerable interest in pharmaceutical research.
Potential therapeutic applications based on the benzofuran scaffold include:
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Central nervous system disorders: Related benzofuran derivatives have been investigated for neurological and psychiatric conditions .
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Metabolic disorders: Some benzofuran derivatives exhibit activities relevant to diabetes and other metabolic conditions.
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Inflammatory diseases: Anti-inflammatory properties have been reported for certain benzofuran compounds.
The strategic incorporation of this compound or its derivatives into drug discovery programs can facilitate the identification of novel bioactive molecules with improved therapeutic indices.
Current Research Trends
Current research involving (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol and related compounds focuses on expanding their applications in medicinal chemistry and exploring novel synthetic methodologies. Research trends include:
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Development of more efficient and sustainable synthetic routes: Researchers are exploring greener synthetic approaches to prepare halogenated benzofuran derivatives with reduced environmental impact .
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Investigation of novel biological targets: Ongoing studies aim to identify new biological activities and therapeutic applications for benzofuran derivatives.
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Structural diversification: Research efforts focus on generating libraries of structurally diverse benzofuran derivatives to explore chemical space and identify compounds with enhanced biological properties.
These research directions highlight the continued importance of benzofuran chemistry in advancing medicinal chemistry and drug discovery.
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